3-Bromo-2-iodo-5-(trifluoromethoxy)aniline
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Overview
Description
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .Scientific Research Applications
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Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Synthesis of Anti-depressant Molecules
- Field : Medicinal Chemistry
- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
- Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
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Inhibition of Hepatitis C Virus (HCV) NS3 Protease
- Field : Biochemical Research
- Application : 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, was used in the synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
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Synthesis of Trifluoromethyl Ethers
- Field : Organic Chemistry
- Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
- Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
- Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
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Synthesis of Liquid-Crystalline Polymethacrylates
- Field : Polymer Chemistry
- Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
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Synthesis of Novel Schiff Bases
- Field : Organic Chemistry
- Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
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Synthesis of Trifluoromethyl Ethers
- Field : Organic Chemistry
- Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
- Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
- Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
-
Synthesis of Liquid-Crystalline Polymethacrylates
- Field : Polymer Chemistry
- Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
-
Synthesis of Novel Schiff Bases
- Field : Organic Chemistry
- Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
Safety And Hazards
Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
properties
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWOKSZXAIZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline |
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